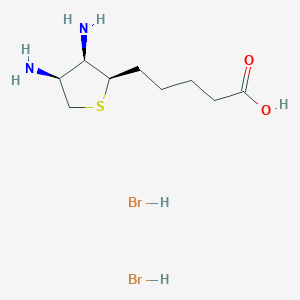
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group and a hydroxytetrahydrofuran ring, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrahydrofuran ring, followed by the introduction of the aminomethyl group and the pyrimidinone moiety. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors are employed to achieve consistent quality and scalability.
化学反応の分析
Types of Reactions
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
5-Iodo-2’-deoxycytidine: Shares structural similarities but differs in the presence of an iodine atom.
5’-Amino-2’,5’-dideoxythymidine: Similar in having an aminomethyl group but differs in the pyrimidine base.
Uniqueness
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C9H14N4O3 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O3/c10-4-6-5(14)3-8(16-6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 |
InChIキー |
ZFCKWNAAMQBWJK-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CN)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)






![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
